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molecular formula C13H14BrNO3 B8128549 Tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate

Tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate

Cat. No. B8128549
M. Wt: 312.16 g/mol
InChI Key: AZBVEQDEZCWHMU-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A solution of 3-bromo-4-hydroxybenzonitrile (Intermediate 43; 25.0 g, 126 mmol) in anhydrous acetone (400 ml) was treated with Potassium carbonate (20.8 g, 151 mmol) and dropwise with tert-butyl bromoacetate (24.5 g, 126 mmol). The reaction mixture was heated at 60° C. for 10 h. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The crude material was purified by column chromatography (silica) eluting with petroleum ether and ethyl acetate (90:10) to afford the title compound as a brown solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[C:5]#[N:6].C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20]>CC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([C:5]#[N:6])[CH:7]=[CH:8][C:9]=1[O:10][CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1O
Name
Quantity
20.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
24.5 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography (silica)
WASH
Type
WASH
Details
eluting with petroleum ether and ethyl acetate (90:10)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(OCC(=O)OC(C)(C)C)C=CC(=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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